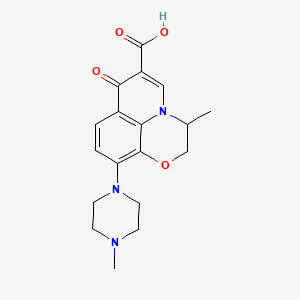
去氟氧氟沙星
描述
Defluoroofloxacin is not directly mentioned in the provided papers; however, it is related to the fluoroquinolone class of antibiotics, which includes levofloxacin, a widely studied fluoroquinolone. Levofloxacin is the optical S-(−) isomer of the racemic drug substance ofloxacin and exhibits a broad spectrum of in vitro activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as Mycoplasma, Chlamydia, Legionella, and Mycobacteria spp. . It is more active against bacterial pathogens than its R-(+) isomer . Levofloxacin and its derivatives have been extensively used in treating infections of the respiratory tract, genitourinary tract, skin, and skin structures .
Synthesis Analysis
The synthesis of levofloxacin-based derivatives has been explored to enhance antibacterial activity against resistant Gram-positive pathogens. A series of C10 non-basic building block-substituted levofloxacin core-based derivatives were synthesized with yields ranging from 43-86%. These derivatives showed superior antibacterial activity compared to other clinically used fluoroquinolones . Additionally, new silver complexes with levofloxacin have been synthesized, aiming to extend the spectrum of activity and add new biological effects .
Molecular Structure Analysis
The molecular structure of levofloxacin and its behavior under different pH conditions have been studied using a combination of static quantum-mechanical calculations and experimental speciation studies. Ab initio molecular dynamics simulations have provided insights into the dynamics of water solvation shells and the protonation and deprotonation mechanisms of levofloxacin in aqueous environments .
Chemical Reactions Analysis
The photochemical reactivity of fluoroquinolones, including the process of defluorination, has been examined. For example, norfloxacin, enoxacin, and lomefloxacin undergo defluorination, and the quantum efficiency of this process is both structure and medium-dependent . The photodegradation of gatifloxacin and balofloxacin, two fluoroquinolones, has been investigated, revealing that defluorination, decarboxylation, and piperazinyl oxidation and rearrangement are among the pathways of phototransformation .
Physical and Chemical Properties Analysis
Levofloxacin's pharmacokinetics are described by a linear 2-compartment open model with first-order elimination. It has a high bioavailability, rapid and complete oral absorption, and is widely distributed throughout the body. The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function, and approximately 80% of the drug is eliminated unchanged in the urine . The adsorption of levofloxacin on pretreated barley straw has been studied, providing insights into the interaction strength between the adsorbent and adsorbate and adsorption site heterogeneity .
科学研究应用
氟喹诺酮类和杀菌抗生素
去氟氧氟沙星与左氧氟沙星相关,属于氟喹诺酮类,以其对革兰氏阳性菌和革兰氏阴性菌的广谱杀菌特性而闻名。左氧氟沙星是一种氟喹诺酮类药物,用于抗感染化疗,特别是治疗尿路感染和肺炎,这些感染主要由大肠杆菌和肺炎链球菌引起。这些病原体通常在细胞外谷胱甘肽 (GSH) 浓度高的区域中生长,这支持了新型亲脂性左氧氟沙星前药的设计。这些前药会根据 GSH 释放有效的药物,这一特性由于其更高的亲脂性而提高了前药的吸收,从而通过谷胱甘肽介导的生化转化过程实现部位特异性药物释放 (Pal 等,2016)。
兽医学
在兽医学中,左氧氟沙星(与去氟氧氟沙星密切相关)被使用,但其应用受到限制。它在欧盟被禁止用于兽医,在美国被用于伴侣动物的非标签用药。已经对动物物种中的左氧氟沙星进行了多项研究,包括药代动力学研究、组织药物消耗、疗效和动物微生物分离株对药物的敏感性 (Sitovs 等,2021)。
生物降解和环境影响
已经研究了像氧氟沙星和左氧氟沙星(与去氟氧氟沙星相关)这样的手性氟喹诺酮类药物的生物降解。Labrys portucalensis F11 和 Rhodococcus sp. FP1 等细菌菌株可以降解这些抗生素,这些抗生素由于其生态毒性和持久性而被认为是环境微污染物。该降解过程对于了解这些化合物的环境监测至关重要,因为它们的异构体的药理特性和毒性可能差异很大 (Maia 等,2018)。
临床环境中的药效学
已经研究了左氧氟沙星在慢性支气管炎急性发作患者中的药效学。该研究考察了左氧氟沙星的体外细菌敏感性、达到的血清和痰液药物浓度以及体内细菌清除之间的关系。它得出的结论是,左氧氟沙星在痰液中获得的药效学值可以用作治疗结果的预测指标 (Cazzola 等,2005)。
作用机制
Target of Action
Defluoroofloxacin, like other fluoroquinolone antibiotics, primarily targets bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II) . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial action.
Mode of Action
Defluoroofloxacin inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase . This interference prevents the relaxation of positive supercoils introduced during the DNA elongation process . The resultant strain inhibits further elongation, effectively halting bacterial DNA replication .
Biochemical Pathways
It is known that the inhibition of dna topoisomerase iv and dna gyrase disrupts bacterial dna replication . This disruption can lead to cell death, effectively stopping the spread of bacterial infection.
Pharmacokinetics
Defluoroofloxacin is rapidly absorbed and exhibits comparable exposure characteristics between its intravenous (300 mg) and oral (450 mg) formulations . Defluoroofloxacin is primarily excreted renally, but also undergoes metabolism by uridine diphosphate-glucuronosyltransferase enzymes in the formation of a conjugated metabolite . These properties impact the drug’s bioavailability and necessitate renal dose adjustment in the setting of renal dysfunction .
Result of Action
The molecular and cellular effects of Defluoroofloxacin’s action primarily involve the inhibition of bacterial DNA replication. By targeting and inhibiting DNA topoisomerase IV and DNA gyrase, Defluoroofloxacin prevents the relaxation of positive supercoils introduced during the DNA elongation process . This inhibition disrupts the replication process, leading to bacterial cell death and the cessation of infection spread.
安全和危害
属性
IUPAC Name |
2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIAKDHRADSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109130 | |
| Record name | 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95848-94-5 | |
| Record name | 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95848-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Defluoroofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095848945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFLUOROOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q53R99NFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)
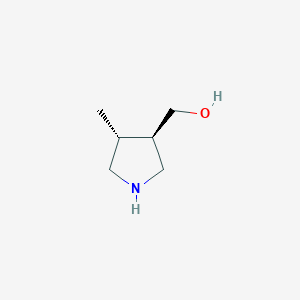
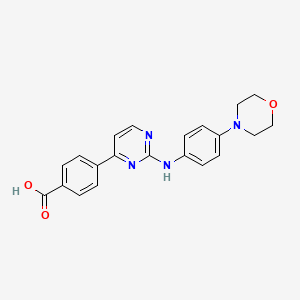
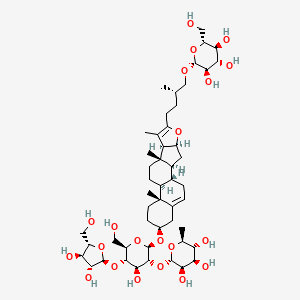
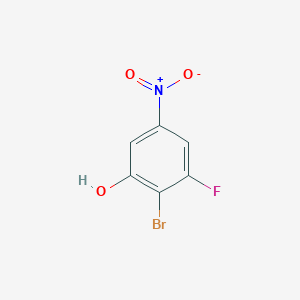
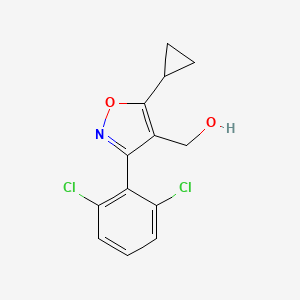
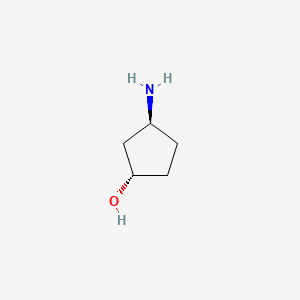
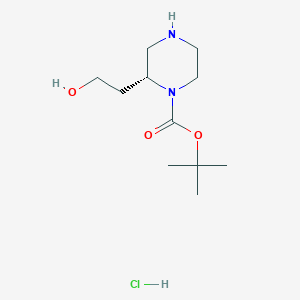
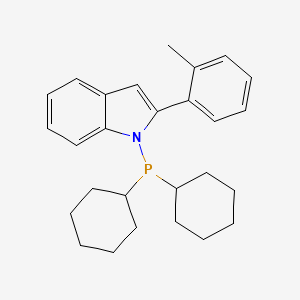
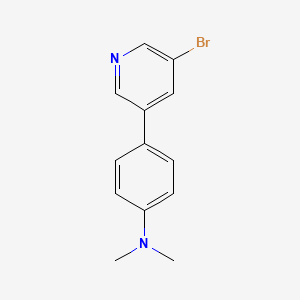
![5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3030736.png)

